molecular formula C16H13NO2S B12543638 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid CAS No. 151258-65-0

5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid

Cat. No.: B12543638
CAS No.: 151258-65-0
M. Wt: 283.3 g/mol
InChI Key: JUZLNSOSHUXHJQ-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is a thiophene-based heterocyclic compound featuring a carboxylic acid group at the 3-position, a methyl group at the 5-position, a phenyl substituent at the 4-position, and a pyrrole ring linked via the 2-position. The phenyl and pyrrole substituents likely enhance π-π stacking interactions and modulate electronic properties, which are critical for binding to biological targets.

Properties

CAS No.

151258-65-0

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

5-methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C16H13NO2S/c1-11-13(12-7-3-2-4-8-12)14(16(18)19)15(20-11)17-9-5-6-10-17/h2-10H,1H3,(H,18,19)

InChI Key

JUZLNSOSHUXHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a phenyl-substituted acetic acid derivative under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₆H₁₃NO₂S
  • Molecular Weight : 283.351 g/mol
  • Structural Features : The compound consists of a thiophene ring fused with a pyrrole ring, featuring multiple substituents including a carboxylic acid group and a phenyl group .

Chemistry

Building Block for Complex Molecules

  • 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid serves as an essential precursor in the synthesis of more intricate organic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the development of novel materials and pharmaceuticals.

Biology

Biological Activity Investigation

  • Research has indicated potential biological activities associated with this compound, particularly in antimicrobial and anticancer studies. Its interaction with biological targets may lead to the modulation of specific pathways, making it a candidate for further exploration in drug development .

Medicine

Drug Development Potential

  • The compound's structural characteristics suggest possible applications in therapeutic formulations. Investigations into its efficacy against various diseases highlight its potential as a lead compound in drug discovery processes aimed at treating conditions such as cancer and infectious diseases .

Industry

Advanced Materials Development

  • In industrial applications, 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is utilized in the production of organic semiconductors and conductive polymers. Its properties contribute to the enhancement of material performance in electronic devices and sensors .

Table 1: Summary of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex moleculesFacilitates novel synthesis
BiologyAntimicrobial and anticancer propertiesPotential therapeutic uses
MedicineDrug developmentTargeted treatment options
IndustryOrganic semiconductors and conductive polymersEnhanced performance in devices
Study ReferenceFindingsImplications
Investigated antimicrobial propertiesPotential for new antibiotics
Explored anticancer effects in vitroLead compound for cancer therapy

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid with structurally related compounds based on substituent patterns, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid Thiophene Methyl (C5), Phenyl (C4), Pyrrole (C2) ~285 (estimated) N/A Potential for aromatic interactions N/A
5-Isopropyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS 952959-50-1) Thiophene Isopropyl (C5), Methyl (C4), Pyrrole (C2) ~299 (estimated) N/A Increased lipophilicity due to isopropyl
Methyl 5-ethylthiophene-3-carboxylate Thiophene Ethyl (C5), Methyl ester (C3) 184.2 N/A Esterified carboxylate; improved solubility in organic solvents
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Pyrazole Methyl (C5), Phenyl (C1, C3) 294.3 N/A Pyrazole core; dual phenyl groups enhance rigidity
Example 62 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidine Thiophene (C3), Fluorophenyl (C3 chromen) 560.2 227–230 High molecular weight; fluorinated groups enhance metabolic stability

Key Observations

The methyl ester in methyl 5-ethylthiophene-3-carboxylate enhances solubility in non-polar solvents, whereas the free carboxylic acid in the target compound may favor ionic interactions in biological systems .

Aromatic vs. Heterocyclic Cores :

  • Thiophene derivatives (e.g., target compound) exhibit stronger electron delocalization than pyrazole-based analogs (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid), which may influence binding to hydrophobic enzyme pockets .
  • The pyrrole substituent in the target compound and its isopropyl analog could participate in hydrogen bonding or coordinate with metal ions, a feature absent in simpler thiophene esters .

Biological Relevance :

  • The chromen-4-one derivative (Example 62, ) demonstrates how fluorinated aryl groups and fused ring systems (pyrazolo[3,4-d]pyrimidine) enhance thermal stability (MP 227–230°C) and target affinity, suggesting that similar modifications to the target compound could improve drug-like properties.

Synthetic Accessibility :

  • The synthesis of thiophene-carboxylic acid derivatives often involves Suzuki-Miyaura couplings (e.g., boronic acid reactions in Example 62 ), whereas pyrazole analogs may require cyclocondensation steps .

Biological Activity

5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid (CAS No. 151258-65-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological effects and mechanisms of action.

The molecular formula of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is C16H13NO2S, with a molecular weight of 283.35 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

PropertyValue
Chemical Name5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
CAS Number151258-65-0
Molecular FormulaC16H13NO2S
Molecular Weight283.35 g/mol

Synthesis

The synthesis of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid typically involves multi-step organic reactions including the formation of the pyrrole and thiophene rings. While specific synthetic routes are not detailed in the available literature, it generally follows established methodologies for constructing heterocyclic compounds.

The mechanisms through which 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid exerts its biological effects may include:

  • Enzyme Inhibition : By binding to active sites or allosteric sites on target enzymes, thereby preventing substrate access or altering enzyme conformation.
  • Receptor Modulation : Interacting with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

While direct case studies specifically involving 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid are sparse, related research provides insights into its potential applications:

  • Steroid Inhibition Study : A study evaluated various carboxylic acids for their ability to inhibit steroid 5-alpha-reductase, revealing that structural modifications could enhance inhibitory potency .
  • c-Myc Inhibition Research : Research on small-molecule inhibitors targeting c-Myc has highlighted the importance of structural features in enhancing binding affinity and specificity, suggesting that similar modifications could be explored for this compound .

Q & A

Basic: What synthetic routes are recommended for 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as cyclization and functional group modifications. For example, analogous compounds are synthesized via condensation of substituted hydrazines with β-ketoesters, followed by cyclization under acidic or basic conditions . Key optimization parameters include:

  • Temperature : Elevated temperatures (reflux) improve reaction rates but may increase side products.
  • Catalysts : Acid catalysts (e.g., HCl) or bases (e.g., NaOH) influence regioselectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in purification .
    Post-synthetic purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography is critical for isolating high-purity products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

  • ¹H/¹³C-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and carboxylic acid protons (δ ~12 ppm). Methyl groups (δ 2.0–2.5 ppm) and pyrrole/phenyl substituents are resolved via splitting patterns .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing isomers .

Advanced: How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electron Distribution : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For example, pyrrole rings in analogous compounds show electron-rich regions prone to electrophilic substitution .
  • Thermodynamic Stability : Gibbs free energy comparisons between tautomers or conformers guide synthetic feasibility .
  • Reactivity with Biomolecules : Molecular docking simulations model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) to rationalize bioactivity .

Advanced: How can researchers resolve discrepancies in pharmacological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays) or incubation times .
  • Compound Purity : Impurities >95% (by HPLC) are critical; use orthogonal purification (e.g., recrystallization + chromatography) .
  • Dose-Response Relationships : Replicate experiments with standardized protocols (e.g., IC₅₀ calculations using nonlinear regression) to ensure reproducibility .

Advanced: What strategies are used to determine the crystal structure via X-ray diffraction?

Methodological Answer:
Key steps include:

  • Crystallization : Slow evaporation from DMSO/EtOH mixtures yields single crystals. Temperature control (±0.1°C) minimizes defects .
  • Data Collection : High-resolution synchrotron sources (λ ~0.7–1.0 Å) improve accuracy for heavy atoms (e.g., sulfur in thiophene rings) .
  • Refinement : Software (e.g., SHELX) refines bond angles and torsional parameters, with R-factors <0.05 indicating high confidence .

Basic: What are common impurities formed during synthesis, and how are they identified?

Methodological Answer:
Typical impurities include:

  • Uncyclized Intermediates : Detected via HPLC retention time shifts (e.g., ethyl ester precursors elute earlier than carboxylic acids) .
  • Oxidation Byproducts : Mass spectrometry identifies sulfoxide or hydroxylated derivatives .
  • Isomeric Contaminants : ¹H-NMR coupling constants distinguish regioisomers (e.g., 4- vs. 5-substituted thiophenes) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:
SAR strategies involve:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring to modulate bioactivity. Analogous pyrazole derivatives show enhanced COX-2 inhibition with para-chloro substituents .
  • Bioisosteric Replacement : Replace the pyrrole ring with pyrazole or imidazole to assess binding affinity changes .
  • In Silico Screening : Use molecular dynamics simulations to prioritize derivatives with optimal LogP (2–4) and polar surface area (<90 Ų) for membrane permeability .

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